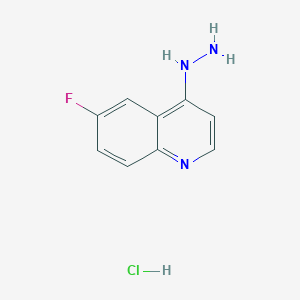

6-Fluoro-4-hydrazinoquinoline hydrochloride

Description

BenchChem offers high-quality 6-Fluoro-4-hydrazinoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-4-hydrazinoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-fluoroquinolin-4-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3.ClH/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8;/h1-5H,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCLEVOHKCYIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656582 | |

| Record name | 6-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172049-64-7 | |

| Record name | 6-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluoro-4-hydrazinoquinoline hydrochloride CAS number

An In-Depth Technical Guide to 6-Fluoro-4-hydrazinoquinoline hydrochloride

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-4-hydrazinoquinoline hydrochloride (CAS Number: 1172049-64-7), a critical heterocyclic building block in modern medicinal chemistry and drug development. This document moves beyond a simple datasheet to offer in-depth, field-proven insights into the compound's physicochemical properties, a representative synthetic pathway, its strategic applications, and detailed experimental protocols for its use and analysis. The guide is tailored for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile chemical intermediate.

Part 1: Core Compound Profile and Physicochemical Properties

6-Fluoro-4-hydrazinoquinoline hydrochloride is a fluorinated derivative of the quinoline scaffold. Its strategic value stems from the combination of three key features: the quinoline core, a common privileged structure in numerous approved drugs; a fluorine atom at the 6-position, which can enhance metabolic stability, binding affinity, and lipophilicity[1]; and a highly reactive hydrazinyl group at the 4-position, which serves as a versatile synthetic handle for constructing more complex molecular architectures.

The hydrochloride salt form is typically supplied to improve the compound's stability and handling characteristics compared to the free base (CAS 49612-09-1)[2][3].

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 1172049-64-7 | [4][5] |

| Alternative CAS | 1172943-36-0 | [6] |

| Molecular Formula | C₉H₈FN₃ · HCl | [4] |

| Molecular Weight | 213.63 g/mol | [4] |

| Appearance | Typically a solid (powder/crystals) | |

| Purity | >98% (Typical) | [7] |

| InChI Key | Information not readily available in search results | |

| Solubility | Data not specified, but hydrochloride salts are generally more water-soluble than the corresponding free base. | [4] |

| Storage | Store in a tightly closed container in a dry, well-ventilated place. Handle under inert gas and protect from moisture.[8] |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of 4-hydrazinoquinolines is a well-established transformation in heterocyclic chemistry. The most common and direct approach involves the nucleophilic aromatic substitution of a suitable leaving group, typically a halogen, at the 4-position of the quinoline ring with hydrazine.

Causality of the Synthetic Choice: The C4 position of the quinoline ring is electron-deficient and thus highly activated towards nucleophilic attack. This is due to the electron-withdrawing effect of the ring nitrogen. Using a halogen like chlorine as the leaving group is ideal due to its good leaving group ability and the commercial availability of the chlorinated precursor. Hydrazine hydrate is used in excess to serve as both the nucleophile and the solvent, driving the reaction to completion.

Caption: Representative synthesis of 6-Fluoro-4-hydrazinoquinoline HCl.

Part 3: Strategic Applications in Drug Discovery

The true utility of 6-Fluoro-4-hydrazinoquinoline hydrochloride lies in its role as a versatile intermediate. The nucleophilic hydrazine moiety is a powerful tool for constructing a wide array of nitrogen-containing heterocycles, which are foundational scaffolds in many therapeutic areas.

-

Kinase Inhibitors: Many potent kinase inhibitors, particularly those targeting c-Met, feature complex heterocyclic systems built upon quinoline cores.[9] The hydrazine group can be cyclized with various reagents to form triazoles, pyrazoles, or triazines, which can act as key pharmacophoric elements for binding to the ATP pocket of kinases. The discovery of potent c-Met inhibitors often involves derivatives of the quinoline scaffold.[9]

-

Antimalarial and Antitubercular Agents: Fluorinated quinolines are precursors to compounds with demonstrated antiplasmodial and antitubercular activity.[10] The ability to elaborate the 4-position allows for the introduction of side chains and heterocyclic motifs known to be effective against Plasmodium falciparum and Mycobacterium tuberculosis.

-

Neuroscience and CNS-Targeted Agents: The fluorinated tetrahydroisoquinoline scaffold, a related structure, is noted for its enhanced lipophilicity, making it suitable for designing drugs that target the central nervous system (CNS).[1] While not a tetrahydroisoquinoline itself, the 6-fluoroquinoline core shares this advantageous property, making it an attractive starting point for developing neuroprotective or other CNS-active compounds.

Caption: Applications of the core scaffold in drug discovery.

Part 4: Field-Proven Experimental Protocols

The following protocols are self-validating systems designed for accuracy and reproducibility.

Protocol 1: Synthesis of a Derivative - A Representative Pyrazole Formation

This protocol describes a standard Knorr pyrazole synthesis, a common application for hydrazinyl precursors, to validate the reactivity and utility of the title compound.

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of 6-Fluoro-4-hydrazinoquinoline hydrochloride in 30 mL of ethanol.

-

Neutralization: Add 10.5 mmol of triethylamine (TEA) dropwise to neutralize the hydrochloride salt and liberate the free base in situ. Stir for 15 minutes at room temperature. Causality: The reaction requires the nucleophilic free hydrazine, not the protonated salt.

-

Reactant Addition: Add 10 mmol of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

-

Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo using a rotary evaporator.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to yield the target pyrazolyl-quinoline derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Protocol 2: Analytical Validation by Reverse-Phase HPLC

This protocol provides a robust method for assessing the purity of 6-Fluoro-4-hydrazinoquinoline hydrochloride or tracking its consumption in a reaction. It is adapted from validated methods for similar hydrazine-containing APIs.[11]

Table 2: HPLC Method Parameters

| Parameter | Specification | Rationale |

| Column | C18 Reverse-Phase (e.g., Inertsil ODS 3V, 4.6 x 250 mm, 5 µm) | Provides excellent retention and separation for aromatic, moderately polar compounds.[11] |

| Mobile Phase A | 0.02 M Potassium Phosphate Buffer, pH adjusted to 2.5 with Phosphoric Acid | Buffered aqueous phase to ensure consistent ionization state of the analyte.[11] |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound from the C18 stationary phase.[11] |

| Gradient | 0-2 min (10% B), 2-15 min (10% to 90% B), 15-18 min (90% B), 18-20 min (10% B) | A gradient program ensures elution of the main analyte while also separating potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[11] |

| Detection | UV at 230 nm | Wavelength selected for strong absorbance by the quinoline chromophore.[11] |

| Injection Volume | 10 µL | |

| Sample Prep | Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). | Ensures complete dissolution and compatibility with the mobile phase. |

Part 5: Safety and Handling

As a reactive chemical intermediate, proper handling of 6-Fluoro-4-hydrazinoquinoline hydrochloride is paramount. The safety profile is informed by data for the compound itself and structurally related hazardous materials like other hydrazines and quinolines.[8]

Table 3: GHS Hazard Information Summary

| Pictogram(s) | GHS Hazard Code(s) | Hazard Statement(s) |

| 💀 | H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled.[8] |

| sensitization | H317 | May cause an allergic skin reaction.[8] |

| health hazard | H350 | May cause cancer.[8] |

| environment | H410 | Very toxic to aquatic life with long lasting effects.[8] |

Mandatory Handling Procedures:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[8][12]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[13]

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. Call a physician.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[8]

-

Ingestion: If swallowed, seek medical advice immediately. Give water to drink (two glasses at most).[8]

-

Conclusion

6-Fluoro-4-hydrazinoquinoline hydrochloride is more than a catalog chemical; it is a strategically designed molecular tool. Its fluorinated quinoline core provides a privileged scaffold with favorable ADME properties, while the reactive hydrazine handle unlocks a vast chemical space for the synthesis of complex, biologically active molecules. By understanding its properties, synthesis, and safe handling as detailed in this guide, researchers and drug development professionals can effectively leverage this compound to accelerate the discovery of novel therapeutics for a range of human diseases.

References

- 6-Fluoro-4-hydrazinoquinoline hydrochloride. [Source not explicitly named, but data is consistent across multiple suppliers like BIOFOUNT]. [https://vertexaisearch.cloud.google.

- 6-Fluoro-4-hydrazinoquinoline hydrochloride (Cas 1172943-36-0). Parchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2sJRoya71d2Wqv3Sb1KbAyuJRg1Y5Aaf23CVqD5IXQnCrH0gDvzIfpOCaizdSJfSGANwB8yEE3zgFpLZuDzP_Yr9oMsDZaQagXFQoP4uU3oy4duuFbYO5NDAUQK5XfMWIybS2GAj9uNkkwWrRwtVIv1tYfsu42Yk51gH5WpjfTTHqzqpAjOERZze_AAAu6JLHwcKuRiE62tOyX_nkzmk=]

- 1172049-64-7|6-Fluoro-4-hydrazinoquinoline Hydrochloride. BIOFOUNT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwmLzAVpwmhWPD561MFIDoPnwsKYp0PWyKh2n_C-qZfv9J5rLuw5W5E2vD36hvT2NpdXv0NUl7scbySlw36Ba4xVhhgLQAxw2PY98yLlPc06mvMsRWk0-5DNXbVuIVpKFa9Et0rH-PvLTduQ==]

- 6-Fluoro-4-hydrazinoquinoline | CAS 49612-09-1. Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN1sQQP0UXxtUQ0AvHxWdHr_19OAF8zi2pfZxKaWEZY6xVMwiLU4I2XEfdmFW1rdRpIAjqJ1nWFjM2_HJiU1tF7Hk1DCOrtsxfyAoqFLTevm3kpwS9iYBoYvkO1ffzMGC4FYiiTwtJXW3zZfjpf2qzXYGWm_UtmfisAQ==]

- 6-Fluoro-4-hydrazinoquinoline. LabSolu. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeRaip5-jNhUi5k-nG6NGl4UVelHOzNZKnP3pUVtfswUFXANKR4FIix0tjRABwBR9dhe8zLQtGmHpMCse3wRibvwKlpUav90tAJRfeyCRVzuEvrGFjRZMpQW1yxrHgts_JAoD2-cce_1tu_GVzW5Sdpk5WgxyVyoiXZHjqzJitvMOh9TVzfm11m7NKmbzSTgTvb1cZU_1Hvusd9YKAiyit0m0=]

- 6-Fluoro-4-hydrazinoquinoline hydrochloride. Sigma-Aldrich. [https://vertexaisearch.cloud.google.

- Safety Data Sheet for 6-Fluoro-4-hydrazinoquinoline hydrochloride. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-yfa_e4DOCywK9DMuALhpUn-9S1v6TZv1dT8YgJNnqWMxUYIell3MVsrkylnIKebCf_0ZS7ip2HymXgqsTCwDrZGHEnpRXt07dX2s8Ylzahb3aY17S1fme6z22VurQWNmO5DczbsmxN90kbLreYVI]

- Safety Data Sheet. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4fVi_uuSRjPQhJ3ivqZ4KR6BjU1lvcY408o43dIiNGyd8H7DOIoOnVBYFqEKHfb19fRwD1TJA0nXOUfpwtwIaHCb1buOwQ1YsEbWsDzjZtNeJzUAILU9zSyTZz26cMBVumWz5VRgZ]

- Safety Data Sheet for 6-Fluoroquinoline. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU4BmDmhzxsq_dgO5UDjH5vqMZYX49bBNlHb6w75EaAQ_PeuD2mpodLZJBC9N3OpC2nN768XWQ8KYqBIqAQLfubVpUsiYq0CZUmOufbLfkmSHn57gmLU5yMUUttq_0ljaY3fm_XY-VgT-xY8wOy7nUiUY64cv7D26t-xZaxE6SaMYJyePhp5dti0PZVkoHRO0ePD0HxNe3VQ5ttZjCtguA2mQxM0YQ1TqY8aF53d3TJELzVDthfvTBnyQKxh2jefS-lnCrHvWzTE8bII6BUadTYq-o14Hb]

- 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Ossila. [https://vertexaisearch.cloud.google.

- 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYmqR72afN8BaHjEr-tZ1ZdLj5L5pbFYLFSoxunZU07_z5ASWq4E5pIdfL_H2iVBctzR3fc9U48KAl4gSnfx7u9Y_x8W93VMB0EprQ2rX26JUGgBRnwd-lL1gCPgYIYJ4icKo=]

- 6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride. [Source not explicitly named, but data is consistent across multiple suppliers]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGibKqVMD-ARq2XJs3vShf3GwBis0JGTcP9Bsln1uo1q-j--CrXmXChNLCKWs5yO-SMP1e0iz9MWx0XMO4X629EK90zW0HKRmxCKBGsTnLMMwILJ9qoFfuzBaI9V2HYfCifdjX0GDne1XlBaRS3KMDFHZeXtyhzeqxUfDcaSN79mLuGJt7InKLJ8Yy-LcTaDMBgKsunlLbutPHwhYFYXcFDHL2xCDr4HWkhY0vMNg3t0LV_UFoFg16rvA==]

- 6-Fluoro-4-hydroxy-2-methylquinoline 97. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhQwPXasacpErrKlLYqzhr1jurw2eZjmiNe1ShK71M6TL0g37cHu--jbndYqofaBn6EFl_gBbeQx5lrqFbBSPoCln5DVwxTza_FG3sXhKOdYxAlRPwX6vTSmboIooqOi9BAwxRA6dj0LzwWMVjuszwkS7yqg==]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI1jpesVYX6BZK89tduFCoZ7oiqXOg2eqAN1FhrGXIVsGG1ka7_g5FjIkQKNfwiBVQLdlaC6g_G-hgLRKV1EFe0hMgmRRCoTEFi4QXivBRodnq6SG4tz_MfbwxAf2rVHw04mfRreBzD3TRWwQ=]

-

Discovery of 6-(difluoro(6-(4-fluorophenyl)-[2][4][6]triazolo[4,3-b][2][4][6]triazin-3-yl)methyl)quinoline as a highly potent and selective c-Met inhibitor. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRq7uBE3KyN7e_z0BsYk0MSgWlJO3urO0cXsqoYizVdW8rrpAdtTA5lgUDfWf8R8xPx8YRpMIm86BE9phUox53YpX8I332yrUXeWUrWhuZmeCyd4y0sb5XgWda2hvX0THYA-rY]

- 6-Fluoro-2-hydrazino-3-methylquinoline hydrochloride | CAS 1171668-88-4. Santa Cruz Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxVCXbYOKk-wRFVN6kjAH9SzjzLiOWNADx08HKrQsUdPOBxLuw32ZfwfHDhqD9CnV5ZY-13ZRDiBBnM_Qy3zlSSFPhbG9PmV0u5Rm4W52QJBGLqF3H3bHQ5hz0RxxwBVKGZ1T-5rRhQc-sD-iLkZSw5iVFSuinfrHY7Sma4FDbNzYuNCx4yeXjsYUWbPtLM7NZ-_w=]

- 6-Fluoro-2-hydrazino-4-methylquinoline hydrochloride CAS. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtXF6QGStQZ_5smA5keD9KdoAoSTYEh-su1Ldkud170YOevq19b5-GZ4zwnk-PDUGrDPR6j8Egah7GKwLOA-xET9zeS3YbqekKsFWqU7SisGHLW1TkubdvmZh5LG5YZB_vXLbiiea51GAri90hYcnyuZuOpgN1omtB6JgHybp57x1T]

- 6-Bromo-4-hydrazinoquinoline hydrochloride. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0Aq6Dst2VtoeVQAE5ugVh-tzZmwETKhOvCaK91Z6Q_BiuaeIzkdPIFOUIe56JTQXWNt7_s79iuZPMJbk9qbdd4YjsHOGBT-CVra4A5TYaoRg-ttLOVKr4UNwpHQJ4oz8I9majXc1IW4XRM1gIIghW_eNW0yadOA==]

- Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH77QgPrwE6hiF5k-8wy7daZEyGxTODGJxYnX9U0pj6aTG-iuCYmSy2IHS_5kbD2HjHJn-rnfifEBOUDyEB6aRbmj7UsuPuIrhpl_rm2NWblBrXJcQs7rIp_ctaCSRr3hlyyIQz0a0ugzhG-skYGozfUZ2r6rwwBP5m65sH]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. labsolu.ca [labsolu.ca]

- 4. labsolu.ca [labsolu.ca]

- 5. 1172049-64-7|6-Fluoro-4-hydrazinoquinoline Hydrochloride|6-Fluoro-4-hydrazinoquinoline Hydrochloride|-范德生物科技公司 [bio-fount.com]

- 6. parchem.com [parchem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Discovery of 6-(difluoro(6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl)quinoline as a highly potent and selective c-Met inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ossila.com [ossila.com]

- 11. jddtonline.info [jddtonline.info]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 6-Fluoro-4-hydrazinoquinoline Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Fluoro-4-hydrazinoquinoline hydrochloride, a crucial heterocyclic intermediate. With a focus on its synthesis, chemical properties, and significant applications in medicinal chemistry, particularly in the development of targeted cancer therapies, this document serves as an essential resource for professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of the Fluorinated Quinoline Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of a fluorine atom at the 6-position of the quinoline ring can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in drug candidates. When further functionalized with a reactive hydrazino group at the 4-position, 6-Fluoro-4-hydrazinoquinoline hydrochloride emerges as a versatile and highly valuable building block for the synthesis of a diverse array of complex bioactive molecules. Its hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic transformations.

Core Properties and Characterization

A thorough understanding of the physicochemical properties of 6-Fluoro-4-hydrazinoquinoline hydrochloride is fundamental for its effective application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈FN₃·HCl | [1] |

| Molecular Weight | 213.63 g/mol | [1] |

| CAS Number | 1172049-64-7 | [1] |

| Appearance | Off-white to pale yellow solid (typical) | General knowledge |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | General knowledge |

| Melting Point | Not consistently reported in public literature; requires experimental determination. |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure, confirming the positions of the fluorine, hydrazine, and other protons and carbons on the quinoline ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule, such as N-H stretching from the hydrazine and aromatic C-H and C=N stretching from the quinoline core.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition of the compound.

Synthesis of 6-Fluoro-4-hydrazinoquinoline Hydrochloride: A Step-by-Step Protocol

The synthesis of 6-Fluoro-4-hydrazinoquinoline hydrochloride is typically achieved through a nucleophilic aromatic substitution reaction. The general and widely accepted method involves the reaction of 6-fluoro-4-chloroquinoline with hydrazine hydrate.[5][6]

Workflow for the Synthesis of 6-Fluoro-4-hydrazinoquinoline Hydrochloride

Caption: A generalized workflow for the synthesis of 6-Fluoro-4-hydrazinoquinoline hydrochloride.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-fluoro-4-chloroquinoline (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents). The excess hydrazine acts as both a nucleophile and a base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, 6-fluoro-4-hydrazinoquinoline, often precipitates out of the solution. The precipitate is then collected by filtration, washed with a cold solvent (e.g., ethanol or water) to remove excess hydrazine and other impurities, and dried under vacuum.

-

Salt Formation: To prepare the hydrochloride salt, the isolated 6-fluoro-4-hydrazinoquinoline free base is dissolved in a suitable solvent like ethanol or isopropanol. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The hydrochloride salt precipitates out and is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of 6-Fluoro-4-hydrazinoquinoline hydrochloride in drug discovery lies in its role as a key intermediate for the synthesis of potent and selective kinase inhibitors.[7][8] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The c-Met Kinase Inhibitor Connection:

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when aberrantly activated, drives tumor growth, metastasis, and angiogenesis.[9][10][11] Several research programs have focused on developing small molecule inhibitors of c-Met, and the quinoline scaffold has proven to be a highly effective starting point.

6-Fluoro-4-hydrazinoquinoline hydrochloride serves as a crucial building block for creating a variety of c-Met inhibitors. The hydrazine moiety provides a reactive handle for the introduction of diverse side chains and heterocyclic ring systems, which can be tailored to optimize binding to the ATP-binding pocket of the c-Met kinase.[1]

Illustrative Signaling Pathway Targeted by Quinoline-Based Inhibitors:

Caption: Inhibition of the c-Met signaling pathway by a quinoline-based inhibitor.

The hydrazone derivatives synthesized from 6-fluoro-4-hydrazinoquinoline have shown promising results as c-Met inhibitors, with some analogues exhibiting IC₅₀ values in the nanomolar range.[1]

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling 6-Fluoro-4-hydrazinoquinoline hydrochloride. While a specific Safety Data Sheet (SDS) for this compound is not universally available, general guidelines for handling hydrazine derivatives should be followed.[5][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Incompatibilities: Avoid contact with strong oxidizing agents, as hydrazine derivatives can be reactive.[5]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

6-Fluoro-4-hydrazinoquinoline hydrochloride stands out as a strategically important and versatile building block in the field of medicinal chemistry. Its unique combination of a fluorinated quinoline core and a reactive hydrazine group makes it an invaluable precursor for the synthesis of a wide range of bioactive molecules, most notably kinase inhibitors for targeted cancer therapy. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for researchers and scientists working at the forefront of drug discovery and development.

References

-

Design and optimization of novel 4-(2-fluorophenoxy)quinoline derivatives bearing a hydrazone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules. [Link]

-

6-Fluoro-4-hydrazinoquinoline hydrochloride. BIOFOUNT. [Link]

-

Computational study on novel natural inhibitors targeting c-MET. Medicine (Baltimore). [Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molecules. [Link]

-

Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry. [Link]

-

Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity. Bioorganic Chemistry. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

-

The reaction between hydrazine hydrate and 4-chloroquinoline derivatives. Journal of the Chemical Society (Resumed). [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. [Link]

-

2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites. [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. [Link]

-

c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis of 6-N-R-Tetrazolo[1,5-c]quinazolin-5(6H)-ones and Their Anticancer Activity. Molecules. [Link]

-

Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. Molecules. [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon. [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. ScienceDirect. [Link]

Sources

- 1. Design and optimization of novel 4-(2-fluorophenoxy)quinoline derivatives bearing a hydrazone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis [mdpi.com]

- 7. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoro-4-hydrazinoquinoline hydrochloride

This guide provides a comprehensive overview of the synthesis and analytical characterization of 6-Fluoro-4-hydrazinoquinoline hydrochloride, a key intermediate in contemporary drug discovery and development. Quinoline derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] The introduction of a fluorine atom and a hydrazinyl group into the quinoline scaffold creates a versatile building block for synthesizing compounds with potential applications as, for example, novel inhibitors of reverse transcriptase or other enzymes.[4] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols.

Part 1: Synthesis of 6-Fluoro-4-hydrazinoquinoline hydrochloride

The synthesis of 4-hydrazinoquinoline derivatives is most effectively achieved through the nucleophilic aromatic substitution of a corresponding 4-chloroquinoline.[5] This reaction leverages the high reactivity of the C4 position in the quinoline ring towards nucleophiles, a well-established principle in heterocyclic chemistry.

Reaction Principle and Strategy

The core of the synthesis involves the displacement of the chlorine atom from 6-fluoro-4-chloroquinoline by hydrazine. Hydrazine hydrate serves as both the nucleophile and, when used in excess, the reaction solvent. The reaction proceeds via a nucleophilic addition-elimination mechanism. The resulting free base, 6-fluoro-4-hydrazinoquinoline, is then converted to its hydrochloride salt to improve stability and handling characteristics.

Experimental Protocol

Materials and Reagents:

-

6-Fluoro-4-chloroquinoline

-

Hydrazine hydrate (55-64% solution in water)[6]

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated or as a solution in isopropanol)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Fume hood, chemical-resistant gloves (Nitrile), splash-proof goggles, face shield, lab coat.[7]

Step-by-Step Procedure:

-

Reaction Setup: In a certified chemical fume hood, charge a round-bottom flask with 6-fluoro-4-chloroquinoline and absolute ethanol.[8] Begin stirring to ensure the starting material is fully dissolved or well-suspended.

-

Addition of Hydrazine Hydrate: Slowly add an excess of hydrazine hydrate to the flask.[8] An exothermic reaction may be observed; controlled addition is crucial.[8] The use of excess hydrazine drives the reaction to completion.

-

Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (typically around 80-100°C, depending on the solvent ratio) using a heating mantle.[1][8] Maintain the reflux for a period of 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of the Free Base: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product, 6-fluoro-4-hydrazinoquinoline, will precipitate out of the solution.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water and a small amount of cold ethanol to remove unreacted hydrazine hydrate and other impurities.

-

Drying: Dry the isolated solid under vacuum to yield the 6-fluoro-4-hydrazinoquinoline free base.

-

Salt Formation: To prepare the hydrochloride salt, suspend the dried free base in a suitable solvent like isopropanol or ethanol. Add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring. The hydrochloride salt will precipitate.

-

Final Isolation: Collect the 6-Fluoro-4-hydrazinoquinoline hydrochloride salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 6-Fluoro-4-hydrazinoquinoline HCl.

Critical Safety Considerations

Hydrazine hydrate is a highly toxic, corrosive, and suspected human carcinogen that can be fatal if inhaled.[7][9] All manipulations must be performed within a properly functioning chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and splash-proof eye protection. A face shield is recommended when handling larger quantities.[6][7][9]

-

Handling: Avoid all contact with skin and eyes. Do not breathe vapors.[9][10] Ensure the work area is well-ventilated.

-

Waste Disposal: Hydrazine-containing waste is hazardous and must be collected in a labeled, sealed container for disposal by a licensed contractor.[7][10] Do not mix with oxidizing agents, as this can lead to violent reactions.[11]

-

Spills: In case of a spill, evacuate the area. Use an absorbent material from a specialist spill kit for small spills. For large spills, dilute with water and neutralize before collection.[10]

Part 2: Characterization of 6-Fluoro-4-hydrazinoquinoline hydrochloride

Structural confirmation and purity assessment are paramount. A combination of spectroscopic techniques is employed to provide an unambiguous characterization of the final product.[12]

Spectroscopic Analysis

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.[13] Both ¹H and ¹³C NMR are essential.

-

¹H NMR (Proton NMR): This technique provides information on the chemical environment and connectivity of hydrogen atoms. For 6-Fluoro-4-hydrazinoquinoline HCl, one would expect to see distinct signals for the aromatic protons on the quinoline ring, as well as signals for the NH and NH₂ protons of the hydrazinyl group. The fluorine atom at the C6 position will cause additional splitting (coupling) of adjacent proton signals.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Aromatic Protons | 7.0 - 8.5 | Doublet (d), Doublet of Doublets (dd), Multiplet (m) | The exact shifts and coupling patterns depend on the specific electronic environment. H-F coupling will be observed for protons near the C6 position. |

| Hydrazine Protons (NH, NH₂) | 9.0 - 12.0 (broad) | Singlet (s, broad) | These signals are often broad and may exchange with D₂O. Their chemical shift can be highly dependent on solvent and concentration. |

-

¹³C NMR (Carbon NMR): This spectrum reveals the number of unique carbon atoms in the molecule. The presence of the fluorine atom will result in observable carbon-fluorine couplings (¹JCF, ²JCF, etc.), which are highly diagnostic.[14]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic Carbons | 100 - 150 | Nine distinct signals are expected for the quinoline ring carbons. |

| C-F Carbon | ~160 (d, ¹JCF ≈ 250 Hz) | The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant. |

| Other C-H/C-C Carbons | 100 - 150 | Smaller C-F couplings will be observed for carbons 2-4 bonds away from the fluorine atom. |

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[15]

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (Amine Salt) | 3200 - 2800 | Broad, strong |

| N-H Stretch (Hydrazine) | 3400 - 3300 | Medium, sharp |

| C=N, C=C Stretch (Aromatic) | 1650 - 1500 | Multiple sharp bands |

| C-F Stretch | 1250 - 1050 | Strong, sharp |

2.1.3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Expected Mass: The free base (C₉H₈FN₃) has a monoisotopic mass of approximately 177.07 Da.[16][17] In the mass spectrum, the molecular ion peak [M+H]⁺ would be observed at m/z 178.07.

Characterization Workflow Diagram

Caption: A logical workflow for the analytical characterization of the target compound.

References

- Hydrazine hydrate, 55% (Hydrazine, 35%)

- SAFETY DATA SHEET - Hydrazine Hydr

- Material Safety Data Sheet - HYDRAZINE HYDR

- Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico.

- Practical Hydrazine Hydr

- Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F.

- Syntheses, reaction and characterization of quinoline derivatives.

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- A REVIEW ON QUINOLINE AND ITS DERIV

- 6-Fluoro-4-hydrazinoquinoline (CAS 49612-09-1). Santa Cruz Biotechnology.

- (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses.

- Bhardwaj, N., et al. (2022). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Journal of Pharmaceutical Sciences.

- 6-Fluoro-4-hydrazinoquinoline. Labsolu.

- Backeberg, O. G., & Friedmann, C. A. (1938). The reaction between hydrazine hydrate and 4-chloroquinoline derivatives. Journal of the Chemical Society (Resumed).

- Koval, V. V., et al. (2020). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- How to Read and Interpret the IR Spectra. (2023). The Organic Chemistry Tutor.

- Reich, H. J. (2020). NMR Spectroscopy Collection. University of Wisconsin-Madison.

- Edgar, M., et al. (2019). NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Research Repository.

Sources

- 1. pharmascholars.com [pharmascholars.com]

- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 3. noveltyjournals.com [noveltyjournals.com]

- 4. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 182. The reaction between hydrazine hydrate and 4-chloroquinoline derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. fishersci.com [fishersci.com]

- 10. nexchem.co.uk [nexchem.co.uk]

- 11. reddit.com [reddit.com]

- 12. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 15. m.youtube.com [m.youtube.com]

- 16. scbt.com [scbt.com]

- 17. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 6-Fluoro-4-hydrazinoquinoline Hydrochloride

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 6-Fluoro-4-hydrazinoquinoline hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It delves into the rationale behind experimental design, the interpretation of spectral data based on first principles, and the corroboration of structural assignments through predictive analysis, supported by data from analogous compounds.

Introduction: The Significance of Structural Elucidation

6-Fluoro-4-hydrazinoquinoline hydrochloride is a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry, often serving as a key intermediate in the synthesis of bioactive molecules. Its quinoline core is a prevalent scaffold in numerous pharmaceuticals. The introduction of a fluorine atom and a hydrazino group significantly influences its chemical reactivity and potential biological activity. Accurate structural confirmation and purity assessment are paramount, for which NMR and mass spectrometry are indispensable tools. This guide will provide a comprehensive framework for acquiring and interpreting high-quality spectral data for this molecule.

Experimental Protocols: A Self-Validating Approach

The quality of spectral data is fundamentally dependent on the rigor of the experimental methodology. The following protocols are designed to yield unambiguous and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

A meticulously prepared sample is the cornerstone of high-resolution NMR.

-

Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to dissolve the hydrochloride salt, coupled with its wide chemical shift window and the presence of a residual solvent peak for reference, makes it ideal. The labile protons of the hydrazino group and the hydrochloride will be observable in DMSO-d₆.

-

Concentration : A concentration of 5-10 mg of 6-Fluoro-4-hydrazinoquinoline hydrochloride in 0.6 mL of DMSO-d₆ is recommended. This concentration ensures a good signal-to-noise ratio without inducing significant line broadening due to aggregation.

-

Sample Purity : Ensure the sample is free from paramagnetic impurities, which can cause severe line broadening.

2.1.2 ¹H NMR Acquisition

-

Instrument : A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

Experiment : A standard one-dimensional proton experiment should be performed.

-

Parameters :

-

Pulse Angle : 30° to reduce experiment time.

-

Acquisition Time : 2-4 seconds to ensure good resolution.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 16-64 scans, depending on the sample concentration.

-

2.1.3 ¹³C NMR Acquisition

-

Experiment : A proton-decoupled ¹³C experiment (e.g., zgpg30) is standard.

-

Parameters :

-

Spectral Width : 0-200 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

2.1.4 2D NMR Experiments

To definitively assign protons and carbons, especially in complex aromatic systems, the following 2D experiments are invaluable:

-

COSY (Correlation Spectroscopy) : To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

Mass Spectrometry (MS)

2.2.1 Sample Preparation

-

Solvent : A solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL is suitable for most ionization techniques.

2.2.2 High-Resolution Mass Spectrometry (HRMS)

-

Ionization Technique : Electrospray ionization (ESI) in positive ion mode is the preferred method for this molecule, as the hydrazino group and the quinoline nitrogen are readily protonated.

-

Mass Analyzer : A time-of-flight (TOF) or Orbitrap mass analyzer is recommended to obtain high-resolution mass data, enabling the determination of the elemental composition.

-

Data Acquisition : Acquire the full scan mass spectrum over a range of m/z 50-500. For structural confirmation, tandem MS (MS/MS) should be performed on the protonated molecular ion to induce fragmentation and elucidate the structure.

Data Interpretation: From Spectra to Structure

Due to the limited availability of published spectral data for 6-Fluoro-4-hydrazinoquinoline hydrochloride, the following interpretation is based on predictive principles and comparison with related structures.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the quinoline ring and the labile protons of the hydrazino group. The presence of fluorine will introduce additional complexity through ¹H-¹⁹F coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 6-Fluoro-4-hydrazinoquinoline Hydrochloride in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-2 | 8.2 - 8.4 | d | J(H2-H3) ≈ 5-6 | Adjacent to the quinoline nitrogen, deshielded. |

| H-3 | 6.8 - 7.0 | d | J(H3-H2) ≈ 5-6 | Shielded by the adjacent hydrazino group. |

| H-5 | 7.8 - 8.0 | dd | J(H5-H7) ≈ 2-3, J(H5-F) ≈ 9-10 | Ortho to the fluorine atom, showing both H-H and H-F coupling. |

| H-7 | 7.4 - 7.6 | ddd | J(H7-H8) ≈ 9, J(H7-H5) ≈ 2-3, J(H7-F) ≈ 5-6 | Meta to the fluorine, showing coupling to H-8, H-5, and fluorine. |

| H-8 | 7.6 - 7.8 | dd | J(H8-H7) ≈ 9, J(H8-F) ≈ 0-1 | Para to the fluorine, showing primarily coupling to H-7. |

| -NH-NH₂ | Broad signals | br s | - | Labile protons, chemical shift and multiplicity are concentration and temperature dependent. |

| HCl | Broad signal | br s | - | Labile proton from the hydrochloride salt. |

The complexity of NMR spectra for fluorine-containing compounds arises from the fact that ¹⁹F has a nuclear spin of 1/2 and is 100% abundant, leading to observable couplings with both ¹H and ¹³C nuclei.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals for the 9 carbon atoms of the quinoline ring. The carbons bonded to or in proximity to the fluorine atom will exhibit ¹³C-¹⁹F coupling, which appears as doublets.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Fluoro-4-hydrazinoquinoline Hydrochloride in DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) | Predicted ¹³C-¹⁹F Coupling (J, Hz) | Rationale |

| C-2 | 148 - 152 | - | Adjacent to the quinoline nitrogen. |

| C-3 | 110 - 115 | - | Shielded by the hydrazino group. |

| C-4 | 155 - 160 | - | Attached to the electron-donating hydrazino group. |

| C-4a | 120 - 125 | Small | Bridgehead carbon. |

| C-5 | 118 - 122 | J(C5-F) ≈ 20-25 | Ortho to fluorine, shielded by fluorine's inductive effect. |

| C-6 | 158 - 162 | J(C6-F) ≈ 240-260 (Large) | Directly bonded to fluorine. |

| C-7 | 110 - 114 | J(C7-F) ≈ 20-25 | Meta to fluorine. |

| C-8 | 125 - 130 | J(C8-F) ≈ 5-10 | Para to fluorine. |

| C-8a | 145 - 150 | Small | Bridgehead carbon. |

Predicted Mass Spectrum

3.3.1 Molecular Ion

The ESI-MS in positive mode is expected to show a prominent protonated molecular ion [M+H]⁺.

-

Molecular Formula : C₉H₈FN₃

-

Predicted [M+H]⁺ (monoisotopic) : m/z 178.0775

3.3.2 Fragmentation Pattern

Tandem MS (MS/MS) of the m/z 178 ion would provide valuable structural information. The hydrazino group is a likely site of initial fragmentation. The use of 2-hydrazinoquinoline as a derivatization agent in LC-MS studies provides insight into the mass spectrometric behavior of such compounds.[4][5][6]

Predicted Fragmentation Pathways:

-

Loss of NH₃ : A common fragmentation for hydrazines, leading to a fragment at m/z 161.

-

Loss of N₂H₂ : Cleavage of the N-N bond and rearrangement could lead to the loss of diazene, resulting in a fragment at m/z 148.

-

Quinoline Ring Fragmentation : Further fragmentation would involve the stable quinoline ring system.

Visualization of Structural Data

Diagrams are essential for visualizing the relationships between the structure and the spectral data.

Caption: Predicted ¹H and ¹³C NMR assignments for 6-Fluoro-4-hydrazinoquinoline.

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Conclusion

This guide outlines a comprehensive strategy for the NMR and mass spectrometric analysis of 6-Fluoro-4-hydrazinoquinoline hydrochloride. By combining rigorous experimental protocols with a deep, predictive understanding of the resulting spectra, researchers can achieve unambiguous structural elucidation. The principles discussed—from solvent selection and 2D NMR to high-resolution mass spectrometry and fragmentation analysis—provide a robust framework applicable to the characterization of a wide range of novel chemical entities. The provided predictions for ¹H NMR, ¹³C NMR, and mass spectrometry serve as a valuable reference for scientists working with this compound and its derivatives.

References

- Vertex AI Search. (n.d.). ¹H-NMR and ¹³C-NMR Spectra. Retrieved January 19, 2026.

- TCI America. (n.d.). 6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride. Retrieved January 19, 2026.

- TCI America. (n.d.). 6-Fluoro-4-hydrazinoquinoline hydrochloride. Retrieved January 19, 2026.

- Labsolu. (n.d.). 6-Fluoro-4-hydrazinoquinoline. Retrieved January 19, 2026.

-

Gao, X., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PLoS ONE, 8(10), e78776. Available from: [Link]

- Santa Cruz Biotechnology. (n.d.). 6-Fluoro-2-hydrazino-3-methylquinoline hydrochloride. Retrieved January 19, 2026.

- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000725). Retrieved January 19, 2026.

- Sigma-Aldrich. (n.d.). 6-Fluoro-4-hydrazinoquinoline hydrochloride. Retrieved January 19, 2026.

- The Royal Society of Chemistry. (n.d.). VI. ¹H and ¹³C NMR Spectra. Retrieved January 19, 2026.

-

Gao, X., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. ResearchGate. Available from: [Link]

-

Bayat, Z., et al. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal, 13(2), 122. Available from: [Link]

-

El-Gammal, O. A., et al. (2015). Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO₂(VI) Complexes with a New Schiff Base Hydrazone. Molecules, 20(8), 13685-13706. Available from: [Link]

-

ResearchGate. (2016). Why is ¹H and ¹³C NMR spectra of Fluorine compounds complex?. Retrieved January 19, 2026, from [Link]

-

Dotsenko, V. V., et al. (2020). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2020(3), M1149. Available from: [Link]

-

Gao, X., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Molecules, 18(11), 13561-13576. Available from: [Link]

- University Digital Conservancy. (n.d.). 2-HYDRAZINOQUINOLINE AS A NOVEL DERIVATIZATION AGENT FOR LC-MS-BASED METABOLOMIC INVESTIGATION OF KETOACIDOSIS IN STREPTOZOTOCIN. Retrieved January 19, 2026.

-

Hameed, A., et al. (2017). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 22(11), 1836. Available from: [Link]

Sources

An In-depth Technical Guide to 6-Fluoro-4-hydrazinoquinoline hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-4-hydrazinoquinoline hydrochloride is a key heterocyclic building block in medicinal chemistry, primarily utilized as a precursor in the synthesis of novel therapeutic agents. Its strategic importance stems from the combination of the quinoline scaffold, a privileged structure in drug discovery, with a reactive hydrazine moiety and a fluorine atom, which can significantly enhance pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the physical and chemical properties of 6-Fluoro-4-hydrazinoquinoline hydrochloride, detailed synthetic protocols, and an exploration of its applications in the development of kinase inhibitors and potential antimalarial agents.

Introduction: The Strategic Value of Fluorinated Hydrazinoquinolines

The quinoline ring system is a cornerstone in the architecture of numerous pharmaceuticals, renowned for its broad spectrum of biological activities. The introduction of a hydrazine group at the 4-position furnishes a versatile nucleophilic center, enabling the construction of a diverse array of heterocyclic derivatives through reactions with carbonyls, carboxylic acids, and other electrophiles.

Furthermore, the incorporation of a fluorine atom at the 6-position is a deliberate and strategic choice in medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, often leading to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.

-

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby boosting potency.

-

Improved Membrane Permeability: Selective fluorination can modulate lipophilicity, which is a critical factor for cell membrane penetration and oral bioavailability.

This guide will delve into the specifics of 6-Fluoro-4-hydrazinoquinoline hydrochloride, providing the technical details necessary for its effective utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its successful application in multi-step syntheses. The following table summarizes the known properties of 6-Fluoro-4-hydrazinoquinoline hydrochloride.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈FN₃·HCl | [1][2] |

| Molecular Weight | 213.63 g/mol | [1][2] |

| Appearance | Solid | [3] |

| CAS Number | 1172049-64-7, 1172943-36-0 | [1][4] |

| Solubility | Data not publicly available | |

| Melting Point | Data not publicly available | |

| Boiling Point | Data not publicly available | |

| Shelf Life | 1095 days (under proper storage) | [1] |

Note: While several commercial suppliers list this compound, detailed experimental data for properties such as melting point and specific solubility in various solvents (e.g., water, DMSO, ethanol) are not consistently provided in publicly accessible literature. Researchers are advised to obtain a Certificate of Analysis (CoA) from their supplier for lot-specific data.

Synthesis and Purification

The synthesis of 6-Fluoro-4-hydrazinoquinoline hydrochloride is typically achieved through a two-step process, starting from a readily available precursor. The general synthetic pathway is outlined below.

Workflow for the Synthesis of 6-Fluoro-4-hydrazinoquinoline hydrochloride

Caption: Synthetic pathway for 6-Fluoro-4-hydrazinoquinoline hydrochloride.

Step 1: Synthesis of the Precursor, 6-Fluoro-4-chloroquinoline

The synthesis of the key intermediate, 6-fluoro-4-chloroquinoline, is a well-established procedure in organic chemistry.

-

Rationale: This step introduces the chloro- leaving group at the 4-position of the quinoline ring, which is susceptible to nucleophilic aromatic substitution.

Experimental Protocol:

-

To a flask charged with 6-fluoroquinolin-4-one, add phosphorus oxychloride (POCl₃) (typically 5-10 equivalents).

-

Heat the reaction mixture to reflux (around 110 °C) for 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.

-

Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the pH is approximately 7-8.

-

The product, 6-fluoro-4-chloroquinoline, will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be used directly in the next step or purified further by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 6-Fluoro-4-hydrazinoquinoline hydrochloride

The conversion of the chloro- intermediate to the final hydrazinoquinoline hydrochloride is a nucleophilic aromatic substitution reaction.

-

Rationale: The electron-withdrawing nature of the quinoline nitrogen activates the 4-position towards nucleophilic attack by hydrazine. The final product is isolated as the hydrochloride salt to improve its stability and handling.

Experimental Protocol:

-

Dissolve 6-fluoro-4-chloroquinoline in a suitable solvent, such as absolute ethanol.

-

Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.

-

Heat the reaction mixture to reflux for several hours (typically 4-6 hours), monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature. The free base of 6-fluoro-4-hydrazinoquinoline may precipitate upon cooling.

-

To form the hydrochloride salt, acidify the reaction mixture with a solution of hydrochloric acid in ethanol or by bubbling HCl gas through the solution.

-

The 6-Fluoro-4-hydrazinoquinoline hydrochloride will precipitate as a solid.

-

Collect the precipitate by filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum.

Purification:

The crude 6-Fluoro-4-hydrazinoquinoline hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol, to yield the final product with high purity.

Chemical Reactivity and Analytical Characterization

The chemical reactivity of 6-Fluoro-4-hydrazinoquinoline hydrochloride is dominated by the nucleophilic nature of the hydrazine moiety.

Key Reactions:

-

Formation of Hydrazones: The primary amine of the hydrazine group readily reacts with aldehydes and ketones to form stable hydrazones. This reaction is fundamental to its use as a building block for more complex molecules.

-

Acylation: The hydrazine group can be acylated by reaction with acid chlorides or anhydrides to form hydrazides.

-

Cyclization Reactions: The hydrazinoquinoline core can be used in cyclization reactions to form various fused heterocyclic systems, such as triazoloquinolines.

Analytical Characterization:

While specific, publicly available spectra for this compound are scarce, the expected analytical data would be as follows:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring, with splitting patterns influenced by the fluorine atom. Signals for the -NH- and -NH₂ protons of the hydrazine group would also be present, and their chemical shifts could be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would display the corresponding signals for the nine carbon atoms of the quinoline ring.

-

Mass Spectrometry: Mass spectral analysis would show the molecular ion peak corresponding to the free base (C₉H₈FN₃) and fragmentation patterns characteristic of the quinoline structure.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the hydrazine group, C=N and C=C stretching of the quinoline ring, and the C-F stretching frequency.

Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized or purchased material.

Applications in Drug Discovery

6-Fluoro-4-hydrazinoquinoline hydrochloride is a valuable intermediate in the synthesis of bioactive molecules, particularly in the areas of oncology and infectious diseases.

Synthesis of Kinase Inhibitors

The hydrazine group serves as a key handle for constructing molecules that can target the ATP-binding site of protein kinases. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs.

General Scheme for Kinase Inhibitor Synthesis

Caption: General approach for synthesizing kinase inhibitors from 6-Fluoro-4-hydrazinoquinoline hydrochloride.

By reacting 6-Fluoro-4-hydrazinoquinoline hydrochloride with various electrophilic partners, a library of potential kinase inhibitors can be generated. The 6-fluoro-quinoline moiety can occupy the hinge-binding region of the kinase, a critical interaction for potent inhibition.

Development of Antimalarial Agents

The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs, including chloroquine. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Hydrazone derivatives of 4-aminoquinolines have shown promising antimalarial activity.[5]

6-Fluoro-4-hydrazinoquinoline hydrochloride can be used to synthesize novel quinoline-based hydrazones. These compounds can be screened for their efficacy against both drug-sensitive and drug-resistant malaria parasites. The fluorine atom may enhance the compound's ability to overcome resistance mechanisms.[5][6]

Safety and Handling

As with all laboratory chemicals, 6-Fluoro-4-hydrazinoquinoline hydrochloride should be handled with appropriate safety precautions.

-

Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[7]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Fluoro-4-hydrazinoquinoline hydrochloride is a strategically important building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its value lies in the combination of a biologically active quinoline core, a versatile hydrazine handle for further chemical modification, and a fluorine substituent for optimizing drug-like properties. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for researchers in medicinal chemistry and drug discovery. The continued exploration of derivatives synthesized from this intermediate holds significant promise for the development of new and effective treatments for a range of diseases.

References

-

6-Fluoro-4-hydrazinoquinoline hydrochloride. BIOFOUNT. [Link]

-

Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. National Center for Biotechnology Information. [Link]

-

1172049-64-7|6-Fluoro-4-hydrazinoquinoline Hydrochloride. BIOFOUNT. [Link]

-

Structural modifications of quinoline-based antimalarial agents: Recent developments. National Center for Biotechnology Information. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. labsolu.ca [labsolu.ca]

- 3. 6-Fluoro-4-hydrazinoquinoline hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. parchem.com [parchem.com]

- 5. Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel hydrazone compounds with broad-spectrum antiplasmodial activity and synergistic interactions with antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Fluoro-4-hydrazinoquinoline Hydrochloride: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-4-hydrazinoquinoline hydrochloride, a key heterocyclic building block in modern drug discovery. The document delves into the historical context of quinoline derivatives in medicine, details the synthetic pathways for the title compound, presents its physicochemical properties, and explores its applications as a versatile intermediate in the development of therapeutic agents. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering both foundational knowledge and practical insights.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its structural rigidity, coupled with the ability to participate in various non-covalent interactions, makes it an ideal framework for the design of biologically active molecules. The introduction of a fluorine atom at the 6-position of the quinoline core is a common strategy in modern drug design to enhance metabolic stability and binding affinity.

Historically, quinoline derivatives have been at the forefront of therapeutic advancements, most notably with the discovery of quinine, an antimalarial alkaloid isolated from the bark of the Cinchona tree. This discovery paved the way for the development of synthetic antimalarial drugs such as chloroquine and mefloquine. Beyond their antimalarial properties, quinoline-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.

The hydrazino (-NHNH2) functional group is a versatile reactive handle that can be readily transformed into a variety of other functional groups and heterocyclic systems. The incorporation of a hydrazino moiety at the 4-position of the 6-fluoroquinoline scaffold creates a molecule with significant potential for the synthesis of diverse chemical libraries for drug screening. 6-Fluoro-4-hydrazinoquinoline hydrochloride serves as a stable, crystalline salt of this reactive intermediate, facilitating its storage and handling.

Discovery and Historical Context

While the precise first synthesis of 6-Fluoro-4-hydrazinoquinoline is not prominently documented in a singular landmark publication, its development can be understood within the broader context of the exploration of fluoroquinolones and quinoline-based hydrazones as therapeutic agents. The general synthetic route to 4-hydrazinoquinolines via the corresponding 4-chloroquinolines has been a known transformation in organic chemistry for many decades.

The impetus for synthesizing fluorinated quinoline hydrazines likely emerged from structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents. The introduction of a fluorine atom at the 6-position of the quinoline ring became a significant area of research following the success of fluoroquinolone antibiotics.[1] Researchers began to explore the impact of this substitution on the biological activity of other quinoline-based pharmacophores.

The synthesis of various 4-aminoquinoline hydrazone analogues has been reported in the literature, with studies evaluating their potential as anticancer and antimalarial agents.[2][3] These investigations highlight the ongoing interest in this class of compounds and suggest that 6-Fluoro-4-hydrazinoquinoline was likely synthesized as a key intermediate in the course of these research programs. Although a specific "discovery" paper is elusive, its availability from commercial suppliers indicates its utility and establishment as a valuable building block in medicinal chemistry.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 6-Fluoro-4-hydrazinoquinoline hydrochloride is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| Chemical Formula | C₉H₈FN₃·HCl | [4] |

| Molecular Weight | 213.64 g/mol | [4] |

| CAS Number | 1172049-64-7 | [4] |

| Appearance | Solid | N/A |

| Solubility | Soluble in polar solvents such as water, ethanol, and methanol. | Inferred from structure |

| Free Base CAS Number | 49612-09-1 | [5] |

| Free Base Formula | C₉H₈FN₃ | [5] |

| Free Base Molecular Weight | 177.18 g/mol | [5] |

-

¹H NMR: Aromatic protons are expected to appear in the range of δ 7.0-8.5 ppm. The protons of the hydrazino group would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: Aromatic carbons would be observed in the region of δ 110-150 ppm.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the hydrazino group (around 3200-3400 cm⁻¹), C=N and C=C stretching vibrations in the aromatic region (around 1500-1650 cm⁻¹), and C-F stretching vibrations (around 1100-1200 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (m/z 177.07).

Synthesis and Mechanistic Insights

The synthesis of 6-Fluoro-4-hydrazinoquinoline hydrochloride is typically achieved through a two-step process starting from a suitable aniline precursor. The overall synthetic strategy relies on the construction of the quinoline ring system followed by the introduction of the hydrazino group.

Synthesis of the 6-Fluoro-4-chloroquinoline Intermediate

The key precursor for the target molecule is 6-fluoro-4-chloroquinoline. This intermediate can be prepared via several established methods for quinoline synthesis, with the Conrad-Limpach reaction or a variation thereof being a common approach.

Conceptual Workflow for 6-Fluoro-4-chloroquinoline Synthesis:

Sources

An In-Depth Technical Guide to the Tautomeric Forms of 6-Fluoro-4-hydrazinoquinoline

Abstract: 6-Fluoro-4-hydrazinoquinoline is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active agents. A critical and often overlooked aspect of such molecules is their tautomerism, the dynamic equilibrium between structural isomers that can significantly influence their physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive technical overview of the potential tautomeric forms of 6-Fluoro-4-hydrazinoquinoline. It synthesizes foundational principles of heterocyclic chemistry with proven experimental and computational methodologies to offer a robust framework for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural nuances of quinoline derivatives.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the chemical equilibrium between readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development.[1] For nitrogen-containing heterocycles like quinolines, tautomerism can dictate a molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, thereby governing its interaction with biological targets. The 4-hydrazinoquinoline scaffold is susceptible to prototropic tautomerism, existing primarily in an equilibrium between an amino and an imino form. Understanding and controlling this equilibrium is paramount for rational drug design, as the predominant tautomer under physiological conditions is the one responsible for the observed biological activity.

Postulated Tautomeric Forms of 6-Fluoro-4-hydrazinoquinoline

Based on the established principles of imine-enamine and related tautomerizations in heterocyclic systems, 6-Fluoro-4-hydrazinoquinoline is predicted to exist as a dynamic equilibrium between two primary tautomers: the Hydrazino-Amino Tautomer (T1) and the Hydrazono-Imino Tautomer (T2) .

-

T1: 6-Fluoro-4-hydrazinoquinoline (Amino Form): This form retains the aromaticity of the quinoline ring system. The exocyclic nitrogen atoms are present as a hydrazine moiety.

-

T2: 1-(6-Fluoroquinolin-4-yl)hydrazine (Imino Form): This tautomer involves a proton transfer from the terminal nitrogen of the hydrazine group to the quinoline ring nitrogen. This disrupts the aromaticity of the quinoline core, forming a quinone-imine like structure.

Based on computational and experimental studies of analogous compounds, such as 4-hydrazinoquinazolines, the Hydrazino-Amino (T1) form is overwhelmingly predicted to be the more stable and predominant tautomer in most conditions.[2] The primary driving force for this preference is the preservation of the thermodynamically favorable aromaticity of the bicyclic quinoline ring system.

Caption: Predicted Tautomeric Equilibrium of 6-Fluoro-4-hydrazinoquinoline.

Synthesis of 6-Fluoro-4-hydrazinoquinoline

The synthesis of 6-Fluoro-4-hydrazinoquinoline is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method in quinoline chemistry involves the displacement of a suitable leaving group, typically a halide, from the 4-position of the quinoline ring by hydrazine.[3][4]

Required Materials

-

4-Chloro-6-fluoroquinoline (Starting Material)

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol (or another suitable high-boiling point alcohol)

-

Reflux condenser and heating mantle

-

Standard laboratory glassware

Step-by-Step Synthesis Protocol

Caption: Experimental Workflow for the Synthesis of 6-Fluoro-4-hydrazinoquinoline.

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-Chloro-6-fluoroquinoline in a suitable volume of absolute ethanol.

-

Addition of Reagent: To this solution, add 3-5 equivalents of hydrazine hydrate. The use of excess hydrazine drives the reaction to completion.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[5]

-